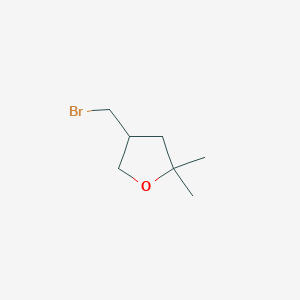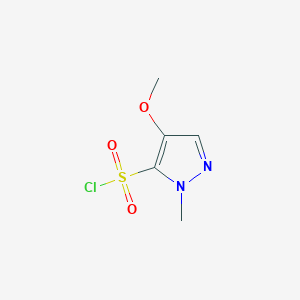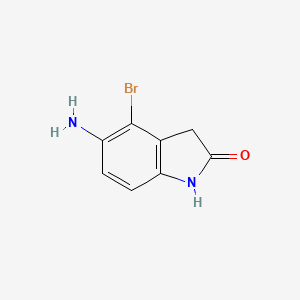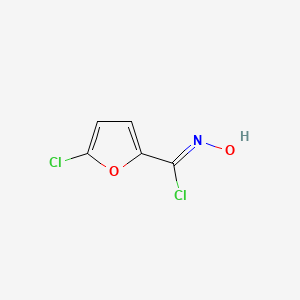
4-(bromomethyl)-2,2-dimethyloxolane
Übersicht
Beschreibung
4-(Bromomethyl)-2,2-dimethyloxolane (BMDMO) is an organobromine compound that has a variety of applications in scientific research. BMDMO is a colorless liquid at room temperature, and is a useful reagent in organic synthesis. It is used in the synthesis of other organobromines, as well as in the preparation of polymers, polyols, and other polymeric materials. It is also used as a catalyst in the preparation of polymers and other polymeric materials. BMDMO has been studied extensively for its potential applications in biochemistry, physiology, and other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
4-(bromomethyl)-2,2-dimethyloxolane has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the preparation of polymers and other polymeric materials, and as a reagent in biochemistry and physiology. This compound is also used in the synthesis of other organobromines, such as 1,3-dibromo-2-methylbutane. This compound has also been used in the synthesis of polyols, polymers, and other polymeric materials. This compound has also been used in the preparation of pharmaceuticals, such as the anti-malarial drug chloroquine.
Wirkmechanismus
4-(bromomethyl)-2,2-dimethyloxolane is an organobromine compound, and its mechanism of action is based on its ability to form bromine-containing molecules. This compound is able to form bromine-containing molecules by reacting with other molecules, such as alcohols, aldehydes, and ketones. This compound is also able to form bromine-containing molecules by reacting with other organobromines, such as 1,3-dibromo-2-methylbutane. The formation of bromine-containing molecules is important for the synthesis of other organobromines, as well as for the preparation of polymers and other polymeric materials.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential applications in biochemistry and physiology. This compound has been found to be an effective inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This compound has also been found to be an effective inhibitor of the enzyme phospholipase A2, which is involved in the production of arachidonic acid. This compound has also been found to be an effective inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes. This compound has also been found to be an effective inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(bromomethyl)-2,2-dimethyloxolane has a number of advantages and limitations when used in lab experiments. One of the advantages of this compound is that it is relatively easy to synthesize, and is relatively inexpensive compared to other organobromines. Additionally, this compound is a colorless liquid at room temperature, which makes it easier to handle and store. One of the limitations of this compound is that it has a relatively low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound is a strong oxidizing agent, and can be corrosive to some materials.
Zukünftige Richtungen
There are a number of potential future directions for 4-(bromomethyl)-2,2-dimethyloxolane research. One potential future direction is to explore the potential applications of this compound in the synthesis of other organobromines, as well as in the preparation of polymers and other polymeric materials. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new pharmaceuticals. Additionally, further research into the mechanism of action of this compound could lead to the development of new catalysts and reagents. Finally, further research into the advantages and limitations of this compound could lead to the development of new methods for using this compound in lab experiments.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2,2-dimethyloxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)5-9-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGGASGEXWOMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)CBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)

![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid](/img/structure/B6599791.png)


![(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid](/img/structure/B6599827.png)
![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)
![1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers](/img/structure/B6599843.png)


![2-[(3R)-pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B6599864.png)